

# (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol molecular structure

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## Compound of Interest

Compound Name: (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

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An In-depth Technical Guide to the Molecular Structure, Properties, and Synthesis of **(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol**: A Key Intermediate in Medicinal Chemistry

## Abstract

**(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol** represents a strategically designed molecular scaffold of significant interest to the pharmaceutical and life sciences industries. This guide provides a detailed examination of its molecular structure, physicochemical properties, and a proposed, robust synthetic pathway. The molecule synergistically combines the privileged pyridin-3-yl-methanol core, a motif present in various bioactive compounds, with the 2,2,2-trifluoroethoxy group, a powerful functional moiety used to enhance metabolic stability and modulate pharmacokinetic profiles.<sup>[1][2]</sup> This document serves as a technical resource for researchers and drug development professionals, offering insights into the rationale behind its design and its application as a high-value building block for the synthesis of next-generation therapeutics.

## Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, serving as a fundamental structural motif in a vast array of approved pharmaceuticals and clinical candidates.<sup>[2]</sup> Its utility stems from its unique electronic properties, hydrogen bonding capabilities, and its ability to serve as a

bioisostere for a phenyl ring while often improving aqueous solubility. However, the true power of this scaffold is realized through its "functional decoration," where strategic substitution is used to fine-tune the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[3]

Among the most impactful modifications in modern drug design is the introduction of fluorine-containing groups.[3][4] The trifluoroethoxy (-OCH<sub>2</sub>CF<sub>3</sub>) group, in particular, has gained prominence for its ability to confer several desirable attributes upon a molecule.

- **Enhanced Metabolic Stability:** The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl moiety exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[1] By placing this group at a strategic position, chemists can block metabolic "hotspots," thereby increasing a drug's half-life and bioavailability.[1]
- **Increased Lipophilicity:** The trifluoroethoxy group significantly increases a molecule's lipophilicity, which can enhance its ability to permeate cellular membranes and interact with hydrophobic binding pockets on target proteins.[1]
- **Modulation of Physicochemical Properties:** The strong electron-withdrawing nature of the trifluoroethoxy group can profoundly influence the pKa and electronic distribution of the parent pyridine ring, altering its binding interactions and reactivity.

**(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol** is an exemplar of this design strategy, providing a readily available intermediate that embeds these desirable properties into a versatile pyridinemethanol framework.

## Molecular Structure and Physicochemical Properties

The structure of **(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol** consists of a central pyridine ring substituted at the 3-position with a hydroxymethyl group (-CH<sub>2</sub>OH) and at the 6-position with a 2,2,2-trifluoroethoxy group (-OCH<sub>2</sub>CF<sub>3</sub>). The hydroxymethyl group provides a key site for hydrogen bonding and serves as a synthetic handle for further elaboration, while the trifluoroethoxy group acts as a potent modulator of the molecule's overall properties.

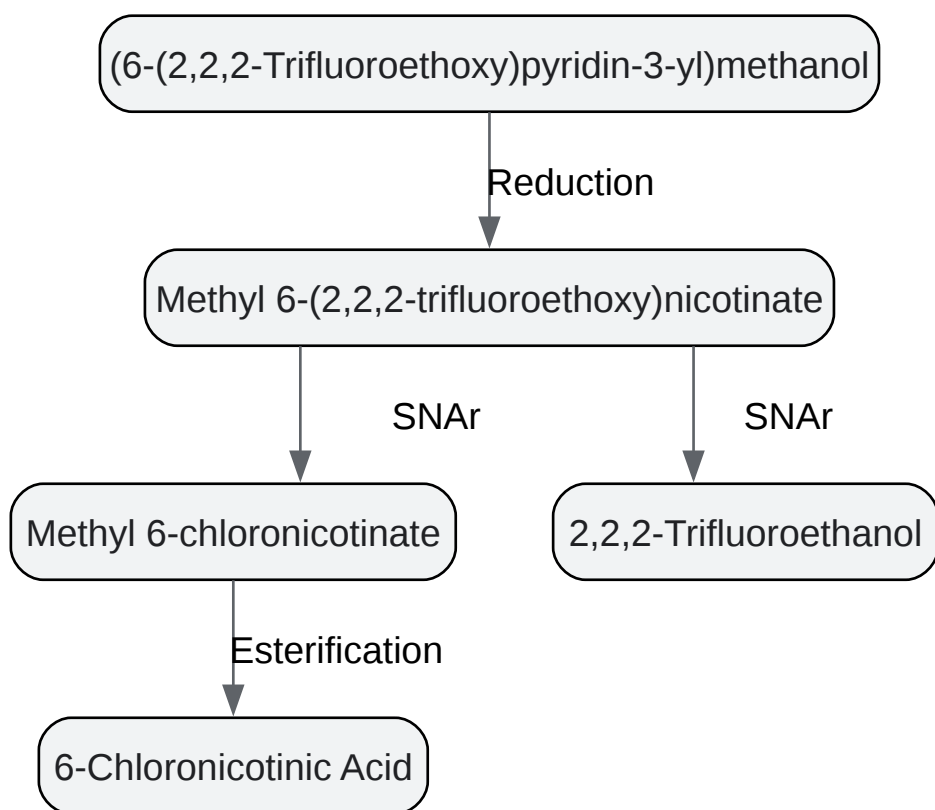
Property	Value	Source
IUPAC Name	[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol	[5]
CAS Number	159981-20-1	[5][6]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> F <sub>3</sub> NO <sub>2</sub>	[5][7]
Molecular Weight	207.15 g/mol	[5]
SMILES	<chem>C1=CC(=NC=C1CO)OCC(F)(F)F</chem>	[5][7]
Predicted XlogP	1.4	[7]
Hydrogen Bond Donors	1 (from the -OH group)	PubChem CID: 54560084
Hydrogen Bond Acceptors	4 (N in pyridine, 2 O atoms, F atoms)	PubChem CID: 54560084
Topological Polar Surface Area	42.4 Å <sup>2</sup>	PubChem CID: 54560084

## Retrosynthetic Analysis and Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for this exact molecule is not extensively documented, a reliable and scalable protocol can be constructed from well-established reactions in heterocyclic chemistry. The proposed pathway begins with a commercially available, appropriately substituted pyridine and proceeds through a logical sequence of functional group transformations.

### Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to methyl 6-(2,2,2-trifluoroethoxy)nicotinate as a key intermediate. This intermediate can be disconnected further via a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction, leading back to the readily available starting materials: 6-chloronicotinic acid and 2,2,2-trifluoroethanol.

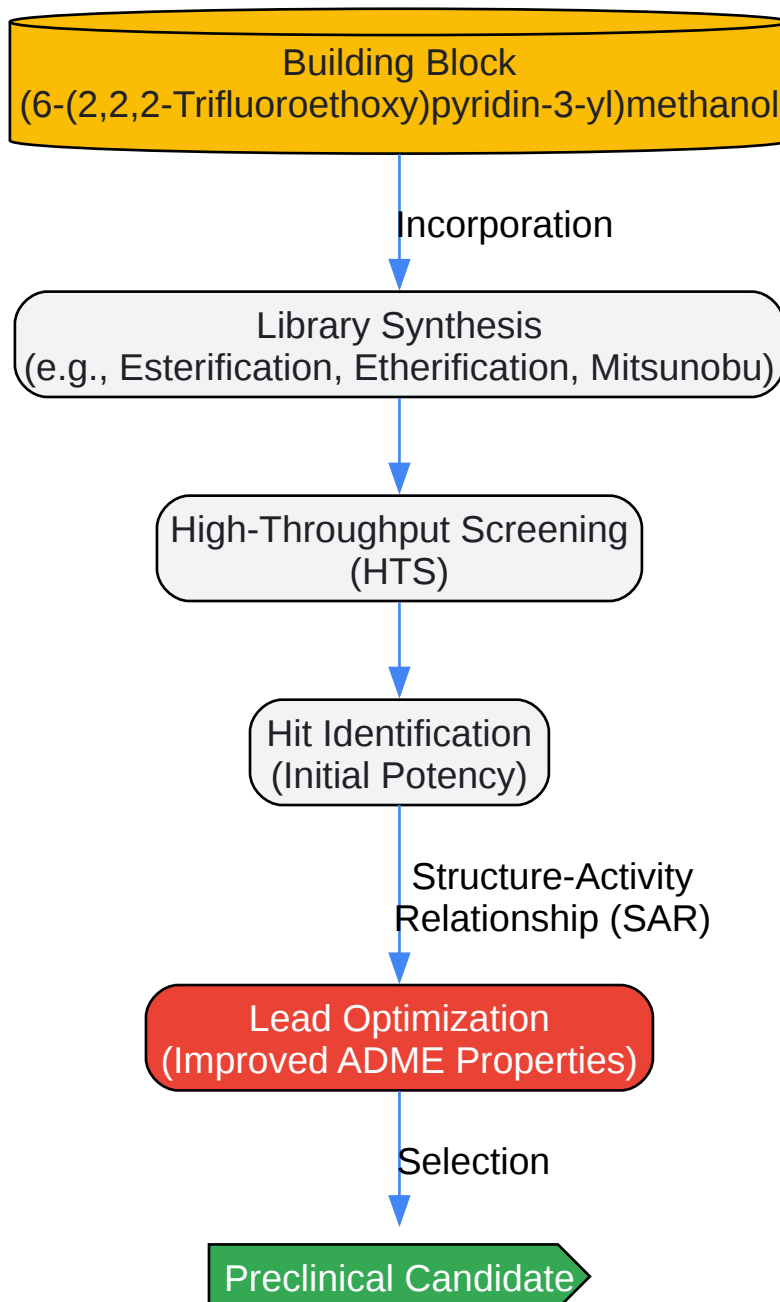
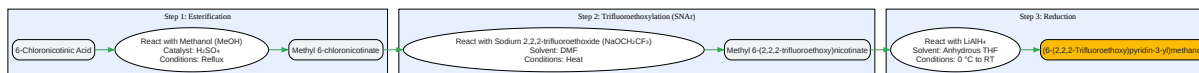


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**Caption:** Retrosynthetic analysis of the target compound.

## Proposed Synthesis Workflow

The forward synthesis involves three primary steps: esterification of the starting material, nucleophilic aromatic substitution to install the trifluoroethoxy group, and finally, reduction of the ester to the desired primary alcohol.



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